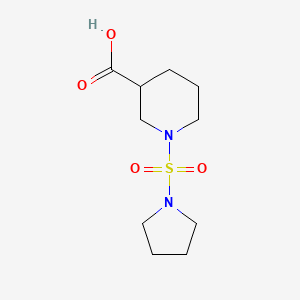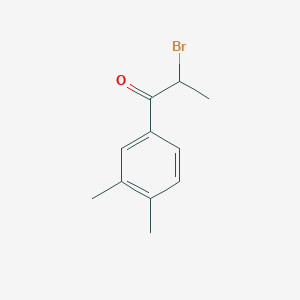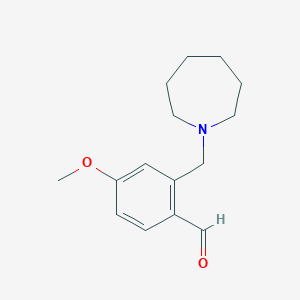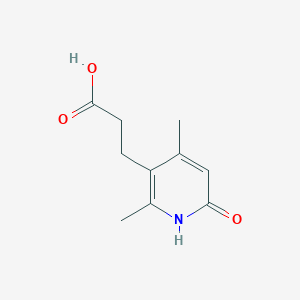
(4-Brom-2-chlorphenyl)methanamin
Übersicht
Beschreibung
The compound "(4-Bromo-2-chlorophenyl)methanamine" is a chemical that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the two studies. The first paper describes the synthesis of a compound that includes a chloro and bromo substituent on a cyclopentanone ring, which is a part of a larger indanone structure . The second paper discusses the synthesis of a compound with a bromo and chloro substituent on a phenyl ring, which is structurally similar to the compound of interest . These studies provide insights into the chemical behavior and synthesis of halogenated aromatic compounds, which can be relevant to understanding "(4-Bromo-2-chlorophenyl)methanamine".
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures. In the first paper, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde is described, followed by selective bromination to produce mono- and dibromo derivatives . The second paper outlines a 7-step synthesis process starting from a halogenated methanone to produce enantiomerically pure diarylethanes . Although the exact synthesis of "(4-Bromo-2-chlorophenyl)methanamine" is not detailed, these papers suggest that a similar multi-step approach, including halogenation and functional group transformations, would be required.
Molecular Structure Analysis
The molecular structure of "(4-Bromo-2-chlorophenyl)methanamine" would consist of a phenyl ring with bromo and chloro substituents, and an amine group attached to the ring. The papers provide information on the molecular structures of similar compounds, with the second paper detailing the absolute configurations of enantiomers determined by single-crystal X-ray diffractions . This suggests that if "(4-Bromo-2-chlorophenyl)methanamine" were to be synthesized, similar analytical techniques could be used to determine its molecular structure and stereochemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include bromination, cyanation, reduction, and resolution of enantiomers . These reactions are indicative of the types of chemical transformations that "(4-Bromo-2-chlorophenyl)methanamine" might undergo. For instance, the amine group could be involved in reactions such as acylation or alkylation, and the halogen substituents could participate in further substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(4-Bromo-2-chlorophenyl)methanamine" are not directly reported in the papers, the properties of structurally similar compounds can provide some insights. The presence of halogen atoms would likely influence the compound's boiling point, density, and solubility. The amine group could contribute to the compound's basicity and its ability to form salts with acids. The papers suggest that the synthesis and characterization of such compounds are feasible and that their physical and chemical properties can be systematically studied .
Wissenschaftliche Forschungsanwendungen
Synthese organischer nichtlinearer optischer Kristalle
(4-Brom-2-chlorphenyl)methanamin wird beim Wachstum organischer nichtlinearer optischer Kristalle eingesetzt. Diese Kristalle sind aufgrund ihrer Anwendungen in der Photonik und Optoelektronik bedeutsam, wo sie Licht in Geräten wie optischen Schaltern und Frequenzwandlern modulieren können .
Entwicklung von Antimalaria-Wirkstoffen
Diese Verbindung wurde als Vorläufer bei der Synthese von Antimalaria-Wirkstoffen identifiziert. Insbesondere Derivate von This compound haben eine duale Aktivität gegen sowohl asexuelle Stadien als auch Gametozyten von Malaria gezeigt, was sie zu vielversprechenden Kandidaten für weitere biologische Untersuchungen macht .
Chemische Fingerabdrücke in der Kristallographie
Die einzigartigen strukturellen Merkmale von This compound-Derivaten, wie z. B. starke intramolekulare Wasserstoffbrückenbindungen und spezifische Diederwinkel zwischen Benzolringen, ermöglichen deren Verwendung in kristallographischen Studien, um molekulare Wechselwirkungen und Anordnungen zu verstehen .
Stoffwechsel von Organophosphor-Pestiziden
Metaboliten von This compound wurden als biologisch inaktive Nebenprodukte im Abbauweg von Organophosphor-Pestiziden gefunden. Die Untersuchung dieser Metaboliten hilft, das ökologische Schicksal und den Abbau von Pestiziden zu verstehen .
Enzym-katalysierte Copolymerisation
Diese Verbindung ist an enzym-katalysierten Copolymerisationsreaktionen beteiligt. So kann sie beispielsweise in Gegenwart von Pilz-Laccasen mit Phenolen reagieren, um Copolymere zu bilden, die potentielle Anwendungen in bioabbaubaren Materialien und der grünen Chemie haben .
Materialwissenschaft und chemische Synthese
This compound gehört zu einer Sammlung seltener und einzigartiger Chemikalien, die von Forschern in der Materialwissenschaft und chemischen Synthese verwendet werden. Es dient als Baustein für verschiedene chemische Reaktionen und die Synthese komplexer Moleküle .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCCALUDZWGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649507 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771574-32-4 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)






![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)
![2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide](/img/structure/B1293081.png)
